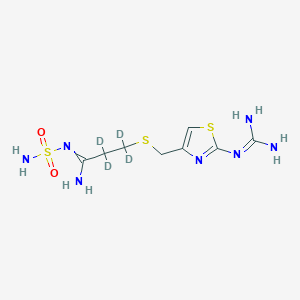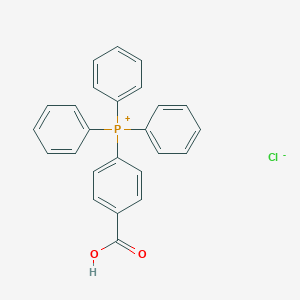![molecular formula C8H14ClNO2 B13859083 (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of pyrrole derivatives Pyrrole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride or manganese complexes, which facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more economical and scalable .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be compared with other pyrrole derivatives such as pyrrolidine and pyrrolizine . While these compounds share a similar core structure, they differ in their functional groups and biological activities. For example:
Pyrrolidine: Known for its use in drug discovery and has a wide range of biological activities.
Pyrrolizine: Exhibits unique pharmacological properties and is used in the development of various therapeutic agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 |
InChI Key |
GEHZXRQNVRDLEB-RYLOHDEPSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O.Cl |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)

![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)

![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)




